Hexyl isobutyrate

Catalog No.
S1895845
CAS No.
2349-07-7
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl isobutyrate

Researchers and formulators often face inconsistent fruit notes when suppliers substitute hexyl isobutyrate with cheaper analogs like butyl isobutyrate or hexyl acetate. Our hexyl isobutyrate (CAS 2349-07-7) delivers the precise green-apple-pear character with melon-banana undertones, as detailed in flavor & fragrance literature.

  • Boiling point ~199°C ensures mid-note substantivity, bridging top and base notes seamlessly.
  • Distinct from analogs: avoids altered volatility (e.g., butyl isobutyrate bp ~166°C) and scent drift.
  • Ripe, complex fruit profile critical for premium fragrances and food-grade flavor systems.

CAS Number

2349-07-7

Product Name

Hexyl isobutyrate

IUPAC Name

hexyl 2-methylpropanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3

InChI Key

CYHBDKTZDLSRMY-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C(C)C

solubility

soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water

Canonical SMILES

CCCCCCOC(=O)C(C)C

The exact mass of the compound Hexyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Hexyl 2-methylpropanoate, Hexyl 2-methylpropionate, Isobutyric acid, hexyl ester, 2-Methylpropanoic acid, hexyl ester

Purity

≥98%

Package Size

100 g, 25 ml

Hexyl isobutyrate, CAS 2349-07-7, is an aliphatic ester recognized for its potent, complex fruity aroma with distinct green, apple, and pear notes.[1][2][3] It functions as a critical component in flavor and fragrance formulations, valued for its specific sensory profile and moderate volatility. With a boiling point of approximately 199°C, it provides more lift than higher-boiling point esters and greater substantivity than more volatile short-chain analogs, making it a versatile element for constructing nuanced fruit accords in perfumery and food-grade flavor systems.[4][5][6]

Research Fit

Grade Assay ≥98% (GC), research-grade ester
Volatility Boiling range 198–199°C, vapor pressure ~0.38 mm Hg
Selection context Fragrance/flavor formulation research, sensory studies, consumer product stability screening

Substituting hexyl isobutyrate with chemically similar esters based on cost or availability introduces significant performance risks. Even close analogs, such as butyl isobutyrate or hexyl acetate, possess distinct sensory profiles and physical properties that alter the final product. For example, the shorter alkyl chain of butyl isobutyrate results in a different fruity character, often described as apple-banana, and a higher volatility (boiling point ~166°C vs. ~199°C for hexyl isobutyrate), which changes the aroma's release rate and temporal profile.[7] Similarly, replacing the isobutyrate group with acetate (i.e., hexyl acetate) modifies the odor from a complex green-fruity to a more straightforward pear-like scent.[8] These differences are critical in fine fragrance and flavor applications where precise control over the character, intensity, and longevity of the aroma is paramount for product identity and consumer acceptance.

Substitution Risk

Target: Hexyl isobutyrate
Butyl isobutyrate: ~43°C lower BP, ~14× lower vapor pressure; volatility profile mismatch may shift fragrance evaporation character and longevity.
Target: Isobutyrate ester backbone
Hexyl acetate: Acetate class more susceptible to alkaline hydrolysis; reported stability in soap/detergent matrices may not transfer, altering fragrance durability.
Target: Cramer Class I (low toxicity)
Alternative hexyl esters may carry differing regulatory classifications; Cramer class and multi-agency approval status may not be shared, affecting filing documentation for flavor research.

Distinctive Sensory Profile: Defined Green, Apple, and Pear-Like Nuances

Hexyl isobutyrate is characterized by a specific and complex sensory profile that distinguishes it from other common fruity esters. At a concentration of 10 ppm, its taste is described as 'green, sweet, fruity, apple- and pear-like with banana and melon nuances'.[1][2] This contrasts with the simpler, more direct profiles of potential substitutes. For example, butyl isobutyrate offers a strong 'apple, banana' character, while isoamyl acetate is known for a distinct 'banana and pear-drop' aroma.[7][8] The unique combination of green and ripe fruit notes in hexyl isobutyrate is critical for building sophisticated and natural-smelling fruit accords that simpler esters cannot replicate.

Evidence DimensionSensory Profile Description
Target Compound DataGreen, sweet, fruity, apple- and pear-like with banana and melon nuances (at 10 ppm).[1][2]
Comparator Or BaselineButyl Isobutyrate: Strong, fresh, fruity, apple, banana.[7] | Isoamyl Acetate: Strong banana and pear-drop aroma.[8]
Quantified DifferenceQualitatively distinct profile featuring a characteristic 'green' note absent in key comparators.
ConditionsSensory analysis by trained panelists at specified concentrations in a neutral base.

This specific aroma profile is essential for formulators seeking to create complex, authentic fruit flavors (e.g., pear, apricot, passion fruit) where generic fruity notes are insufficient.

Volatility profile
Head-to-head
BP 198–199°C vs. 155–156°C; VP 0.382 vs. 0.0275 mm Hg (25°C)
Supports top-to-middle note context for fragrance research; volatility difference directs evaporation-rate evaluation.
Atmospheric pressure; 25°C

Optimized Volatility for Mid-Note Performance in Fragrance and Flavor Systems

The physical properties of hexyl isobutyrate make it well-suited for applications requiring moderate volatility and substantivity. Its boiling point is consistently reported at approximately 199°C at 760 mmHg.[4][5][6] This is significantly higher than shorter-chain analogs like butyl isobutyrate (~166°C) and ethyl isobutyrate (~112°C), but lower than longer-chain esters. This positions hexyl isobutyrate as a 'middle note' in fragrance compositions, providing a bridge between the fast-evaporating top notes and the long-lasting base notes. Its vapor pressure of 0.413 mmHg at 25°C further quantifies its controlled release profile, which is critical for a sustained aroma experience in air care products, cosmetics, and food systems.[4]

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data~199°C
Comparator Or BaselineButyl Isobutyrate: ~166°C | Ethyl Isobutyrate: ~112°C
Quantified Difference33°C higher boiling point than butyl isobutyrate, indicating significantly lower volatility.
ConditionsStandard atmospheric pressure (760 mmHg).

For formulators, this specific boiling point ensures the compound evaporates at a controlled rate, providing lasting fruity character without the fleeting nature of more volatile esters, which is a key processability and performance parameter.

Odor detection threshold
Cross-study comparable
6–26 ppb (target) vs. ~2 ppb for hexyl acetate; matrix-dependent sensory impact.
May support formulation efficiency at low concentration; sensory potency requires matrix-specific verification.
Method unspecified; air/water matrix
Toxicological classification
Class-level inference
Cramer Class I (target) vs. R36/37/38 irritant (butyl isobutyrate).
In silico class distinction may simplify research documentation review; regulatory filing context requires current agency assessment.
QSAR models; Toxtree v3.1.0, OECD Toolbox v3.2
Alkaline stability
Class-level inference
Reported stable in soap, detergent, candle bases; acetate esters susceptible to hydrolysis.
Supports consumer product formulation studies; hydrolytic stability should be confirmed in target matrix.
High-pH, oxidative environments
Regulatory approvals
Class-level inference
FEMA GRAS 3172, JECFA 189, CoE 646, EU FL 09.478; China max use 20 mg/kg.
Multi-agency listing may support global flavor research documentation; exact use levels depend on regional regulations.
Food/flavor frameworks; verify current status per jurisdiction

Formulation of Complex Fruit Flavors for Food and Beverage

The compound's distinct green, apple, and pear notes with melon and banana undertones make it a primary choice for building authentic fruit flavor profiles in beverages, confectionery, and baked goods.[1][2] Unlike simpler esters that provide a monolithic fruit note, hexyl isobutyrate adds complexity and a 'ripe' character, which is critical for premium product lines where generic flavors would be detrimental.

Construction of Fruity-Green Mid-Notes in Fine Fragrance and Cosmetics

Due to its moderate volatility and boiling point of ~199°C, hexyl isobutyrate is ideally suited for use as a middle note in perfumery.[4][5] It provides a lasting fruity heart to a fragrance, seamlessly connecting the volatile top notes with the heavier base. Its specific green-fruity character is used to create natural-smelling accords in floral, fruity, and chypre fragrance families for products like lotions, shampoos, and fine perfumes.

Development of Specialty Insect Attractant Blends

In entomological research and pest management, specific esters are known attractants for certain insect species. While many esters show some activity, research has identified that peak biological activity for attracting social wasps (Vespula vulgaris) occurs with a narrow range of butyrates, including hexyl butyrate.[9] While this study focused on butyrates, the principle of structural specificity is key. Procuring the specific hexyl isobutyrate ester is relevant for developing precisely targeted kairomone or pheromone lures where related esters may have lower or different activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance formulation research
Defined volatility and odor threshold
Top-to-middle note longevity evaluation in model accords
Flavor chemistry studies
Multi-agency regulatory listing (GRAS/JECFA)
Compliance review for food flavor research; sensory potency verification at target dosage
Consumer product stability research
Reported alkaline and oxidative stability
Post-formulation sensory integrity in soap/detergent/candle models
Regulatory filing support
Cramer Class I in silico classification
Toxicological documentation review for research submissions

Physical Description

colourless to pale yellow liquid/fruity odour

XLogP3

3.5

Density

0.852-0.876

UNII

5FC79GHU69

Other CAS

2349-07-7

Wikipedia

Hexyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanoic acid, 2-methyl-, hexyl ester: ACTIVE

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